molecular formula C6H4Br2O B166983 3,4-Dibromophenol CAS No. 615-56-5

3,4-Dibromophenol

Cat. No. B166983
CAS RN: 615-56-5
M. Wt: 251.9 g/mol
InChI Key: KYZSNVXYOQKZAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibromophenols, including 3,4-Dibromophenol, involves the electrophilic halogenation of phenol with bromine . A specific production process for synthesizing 2,4-dibromophenol has been disclosed in a patent, which involves adding phenol and a hydrobromic acid solvent through a four-necked flask, uniformly mixing, cooling to -15 to -10 DEG C, dropping bromine and hydrobromic acid mixed solution, raising the temperature to 0 DEG C and continuously reacting for 1.0 h .


Molecular Structure Analysis

The molecular structure of 3,4-Dibromophenol consists of a benzene ring with two bromine atoms and one hydroxy group . The monoisotopic mass is 249.862869 Da .

Scientific Research Applications

Chemical Research

3,4-Dibromophenol is a chemical compound that is used in various chemical research applications . It is available from several suppliers for scientific research .

Synthesis of Schiff Base Ligands

3,4-Dibromophenol can be used in the synthesis of Schiff base ligands . For example, a Schiff base ligand was synthesized through condensation of 3,5-dibromo-2-hydroxybenzaldehyde with cyclohexane-1,2-diamine .

Biological Activities of Transition Metal Complexes

The Schiff base ligand synthesized from 3,4-Dibromophenol can be used to form transition metal complexes with Mn, Fe, Co, Ni, Cu, and Zn metal ions . These complexes have been characterized by various spectroscopic techniques .

Antimicrobial Activities

The Schiff base metal complexes synthesized from 3,4-Dibromophenol have been screened for their in vitro antimicrobial activities against Escherichia coli and Staphylococcus aureus bacteria as well as Candida albicans and Aspergillus niger fungi .

Molecular Docking Studies

Molecular docking studies have been conducted to infer the possible interaction of the metal complexes synthesized from 3,4-Dibromophenol . These studies help to confirm the favorable interaction between biomolecules and the metal complex .

Anticancer Activities

The Zn (II) metal complex synthesized from 3,4-Dibromophenol has been tested for its anticancer activities against MCF-7 breast cancer cell lines . The study demonstrated its synergistic effect, exemplifying its involvement in stronger anticancer action .

Safety and Hazards

3,4-Dibromophenol is considered hazardous. It is fatal if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Personal protective equipment is recommended when handling this compound .

Mechanism of Action

Target of Action

3,4-Dibromophenol is a type of bromophenol, which consists of one hydroxy group and two bromine atoms bonded to a benzene ring

Mode of Action

Bromophenols are produced by electrophilic halogenation of phenol with bromine . This suggests that 3,4-Dibromophenol may interact with its targets through similar electrophilic reactions, leading to changes in the target molecules.

Biochemical Pathways

3,4-Dibromophenol may be involved in the microbial degradation of aromatic compounds. For instance, Pseudomonas sp. strain CF600 grows efficiently on phenol, cresols, and 3,4-dimethylphenol via a plasmid-encoded multicomponent phenol hydroxylase and a subsequent meta-cleavage pathway . While this pathway involves a different compound, it suggests that 3,4-Dibromophenol could potentially be involved in similar biochemical pathways.

Pharmacokinetics

It has been demonstrated that 3,4-dibromophenol can be analyzed using reverse phase (rp) hplc method with simple conditions This suggests that the compound may have certain pharmacokinetic properties that allow it to be absorbed and distributed in the body, metabolized, and eventually excreted

Result of Action

A study has shown that 2,3- or 3,4-dibromophenol induced cytotoxicity in isolated kidney cells (ikc) from male fischer 344 rats . This suggests that 3,4-Dibromophenol may have cytotoxic effects, although the exact mechanisms and results of its action require further investigation.

Action Environment

Brominated phenols and indoles, including 3,4-dibromophenol, have been identified in marine sediment and water samples . This suggests that the compound’s action and stability may be influenced by environmental factors such as temperature, pH, and the presence of other substances.

properties

IUPAC Name

3,4-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZSNVXYOQKZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210469
Record name 3,4-Dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromophenol

CAS RN

615-56-5
Record name 3,4-Dibromophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dibromophenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 3,4-dibromo
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the toxicological implications of 3,4-Dibromophenol on kidney cells?

A: Research by [] investigated the nephrotoxic effects of both 2,3- and 3,4-Dibromophenol using in vitro models of isolated kidney cells. While the specific findings regarding 3,4-Dibromophenol are not detailed in the abstract, this study highlights the importance of understanding the potential adverse effects of this compound on kidney function.

Q2: Can computational chemistry methods be used to study the formation of environmental pollutants from 3,4-Dibromophenol?

A: Yes, the study by [] employed both quantum chemical calculations and direct dynamic simulations to investigate the gas-phase formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) from reactions involving 3,4-Dibromophenol and 2,4,5-tribromophenol. This approach provides insights into the mechanisms of PBDD/F formation and their potential environmental risks.

Q3: Have any studies investigated the long-range interactions within the 3,4-Dibromophenol molecule?

A: Interestingly, [] delves into the long-range 4J- and 6J-interactions specifically within the 2,6-dimethyl-3,4-dibromophenol molecule. While not identical to 3,4-Dibromophenol, this research offers valuable information about the potential influence of substituents on the overall molecular properties and interactions of structurally similar brominated phenols.

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